1-(3-Methylbenzoyl)pyrrolidine

Description

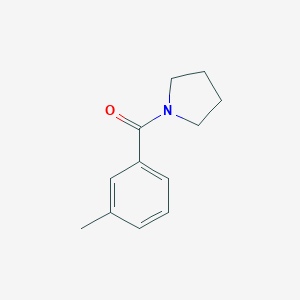

Structure

3D Structure

Properties

IUPAC Name |

(3-methylphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-10-5-4-6-11(9-10)12(14)13-7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUWAHJBVDUCBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701275691 | |

| Record name | (3-Methylphenyl)-1-pyrrolidinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701275691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164918-75-6 | |

| Record name | (3-Methylphenyl)-1-pyrrolidinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164918-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methylphenyl)-1-pyrrolidinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701275691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 3 Methylbenzoyl Pyrrolidine and Analogues

Direct Synthesis Approaches to 1-(3-Methylbenzoyl)pyrrolidine

The most straightforward methods for synthesizing this compound involve the creation of an amide bond between a pyrrolidine (B122466) molecule and a derivative of 3-methylbenzoic acid. These approaches are often high-yielding and are amenable to a wide range of commercially available starting materials.

Acylation Reactions of Pyrrolidine with 3-Methylbenzoyl Precursors

The formation of the amide linkage in this compound is typically achieved through the acylation of pyrrolidine. This can be accomplished using several types of precursors derived from 3-methylbenzoic acid, with the choice of reagent often influencing reaction conditions and efficiency.

One of the most common and efficient methods is the reaction of pyrrolidine with an acyl halide, specifically 3-methylbenzoyl chloride (also known as m-toluoyl chloride). lookchem.comchegg.com This reaction, a form of nucleophilic acyl substitution, is typically rapid and high-yielding. It is often performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, 3-methylbenzoic acid itself can be used as the starting material. Direct condensation of a carboxylic acid and an amine to form an amide requires the removal of water and often involves high temperatures. luxembourg-bio.comlibretexts.org To achieve amide formation under milder conditions, coupling reagents are frequently employed. These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group, which is then readily displaced by the amine. luxembourg-bio.comresearchgate.net Another approach involves the use of catalysts like titanium tetrachloride (TiCl₄), which facilitates the direct condensation of carboxylic acids and amines under moderate conditions. nih.gov

| 3-Methylbenzoyl Precursor | Method | Typical Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| 3-Methylbenzoyl Chloride | Nucleophilic Acyl Substitution | Pyrrolidine, base (e.g., pyridine, triethylamine), aprotic solvent (e.g., CH₂Cl₂) | High reactivity, fast reaction rates, high yields | Precursor can be moisture-sensitive lookchem.com |

| 3-Methylbenzoic Acid | Direct Thermal Condensation | Pyrrolidine, high temperature (>180 °C) | Atom economical, no coupling reagents needed | Harsh conditions, potential for side reactions |

| 3-Methylbenzoic Acid | Mediated Condensation | Pyrrolidine, coupling agent (e.g., DCC), or catalyst (e.g., TiCl₄), solvent (e.g., pyridine) nih.gov | Milder conditions than thermal condensation, good yields nih.gov | Requires stoichiometric activating agents, byproduct removal can be necessary |

Investigation of Starting Material Variations for Structural Diversity

To generate a library of compounds related to this compound, chemists can systematically vary the structures of the two starting materials: the benzoyl precursor and the pyrrolidine ring. This exploration of structural diversity is crucial for structure-activity relationship (SAR) studies in drug development.

Variations on the Benzoyl Moiety: Structural analogues can be synthesized by replacing 3-methylbenzoyl chloride with other substituted benzoyl chlorides. This allows for the introduction of a wide array of functional groups onto the aromatic ring, altering the electronic and steric properties of the final molecule. For example, the synthesis of spirooxindole pyrrolidine derivatives has been accomplished using various substituted chalcones, which incorporate different benzoyl groups. nih.gov

Variations on the Pyrrolidine Ring: The pyrrolidine core itself can be modified. Commercially available or synthetically prepared substituted pyrrolidines serve as valuable starting materials. Functional groups can be introduced at various positions on the ring, leading to diverse chemical properties. For instance, the synthesis of pyrrolidine-3-carbonitrile (B51249) derivatives provides a scaffold with additional functional handles for further modification. ekb.eg Similarly, the asymmetric reductive amination of N-Boc-pyrrolidone with different amines can generate a range of chiral 3-aminopyrrolidine (B1265635) derivatives, which can then be acylated. nih.gov

| Component Varied | Example Starting Material | Resulting Analogue Type | Reference Example |

|---|---|---|---|

| Benzoyl Moiety | 4-Chlorobenzoyl chloride | 1-(4-Chlorobenzoyl)pyrrolidine | General acylation methodology |

| Benzoyl Moiety | 3,4-Dimethoxybenzoyl chloride | 1-(3,4-Dimethoxybenzoyl)pyrrolidine | General acylation methodology |

| Pyrrolidine Ring | (S)-Prolinol ( (S)-Pyrrolidin-2-ylmethanol) nih.gov | (S)-(1-Benzoylpyrrolidin-2-yl)methanol | Synthesis of Avanafil precursor involves acylation of a prolinol derivative nih.gov |

| Pyrrolidine Ring | Methyl pyrrolidine-3-carboxylate | Methyl this compound-3-carboxylate | Acylation of functionalized pyrrolidines |

Pyrrolidine Ring Formation Strategies

Cyclization Reactions for Pyrrolidine Core Construction

The construction of the pyrrolidine core is a foundational topic in heterocyclic chemistry. organic-chemistry.org Several robust strategies have been developed to form this saturated five-membered ring.

A classical and widely used method is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene (a dipolarophile). enamine.netnih.gov This powerful reaction allows for the direct construction of the pyrrolidine ring with control over stereochemistry. nih.gov Another common approach is the reductive amination of 1,4-dicarbonyl compounds with ammonia (B1221849) or a primary amine, followed by cyclization. mdpi.com Additionally, various intramolecular cyclization reactions are effective. These often involve a nucleophilic attack from a nitrogen atom onto an electrophilic carbon center within the same molecule, such as the cyclization of 1,4-amino alcohols or 1,4-amino halides. mdpi.commdpi.com Recent advances also include the photo-promoted ring contraction of pyridines with silylborane to yield pyrrolidine derivatives. nih.gov

| Strategy | Acyclic Precursor Type | General Transformation | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine ylide + Alkene | [3+2] cycloaddition to form the five-membered ring directly. | enamine.netnih.govrsc.org |

| Reductive Amination | 1,4-Dicarbonyl compound + Amine | Condensation to form an imine followed by reduction and cyclization. | mdpi.com |

| Intramolecular Sₙ2 Reaction | γ-Amino alcohol or γ-Amino halide | Activation of the terminal group followed by intramolecular nucleophilic attack by the amine. | mdpi.commdpi.com |

| Intramolecular C-H Amination | Alkyl azides or amines | Transition-metal-catalyzed or enzymatic insertion of a nitrene into a C-H bond to form the ring. | organic-chemistry.orgnih.gov |

Reductive Cyclization of Enamides in Pyrrolidine Synthesis

Enamides are versatile synthons in organic synthesis due to their dual nucleophilic and electrophilic character. nih.gov Cyclization reactions involving enamides provide a powerful route to various nitrogen-containing heterocycles, including pyrrolidines. One prominent strategy is the Aza-Prins cyclization. In this reaction, the enamide is first protonated by an acid to generate a stabilized iminium ion. nih.gov This electrophilic intermediate can then be attacked by an intramolecular nucleophile, such as an alkene, to trigger the cyclization event. This methodology has been successfully applied in the total synthesis of complex natural products, demonstrating its effectiveness in constructing polycyclic systems containing a pyrrolidine ring. nih.gov

The key steps in this process are:

Protonation: An acid catalyst protonates the enamide, forming a reactive N-acyliminium ion intermediate.

Cyclization: An intramolecular nucleophile (e.g., an alkene or alkyne) attacks the iminium ion in an endo- or exo-trig cyclization.

Termination: The resulting carbocation is quenched, often by a solvent molecule like water, to yield the final cyclized product. nih.gov

This strategy offers high levels of chemo- and diastereoselectivity, as the initial protonation and subsequent cyclization can be stereocontrolled. nih.gov

Intramolecular Hydroamination and Hydroalkoxylation Approaches

Intramolecular hydroamination, the addition of an N-H bond across a C-C multiple bond, is a highly atom-economical method for synthesizing nitrogen heterocycles like pyrrolidine. acs.orgberkeley.edu This reaction can be catalyzed by various means, including Brønsted acids, Lewis acids, and transition metals.

Brønsted acid-catalyzed hydroamination of aminoalkenes bearing an electron-withdrawing group on the nitrogen has proven to be an effective method for forming pyrrolidines in excellent yields. acs.orgberkeley.edu Catalysts such as triflic acid or sulfuric acid in a solvent like toluene (B28343) promote the cyclization. acs.org The reaction mechanism is thought to involve reversible protonation of the alkene followed by a rate-limiting intramolecular attack of the sulfonamide. acs.org

Transition-metal catalysis offers another powerful avenue. For example, gold catalysts have been used to achieve a tandem intramolecular alkyne hydroamination/iminium formation/reduction sequence to produce stereochemically diverse 2,5-disubstituted pyrrolidines. rsc.org Furthermore, transition-metal-free approaches have been developed, such as the use of triethylsilane (Et₃SiH) and a catalytic amount of iodine to effect the intramolecular hydroamination/reduction of unactivated alkynes. organic-chemistry.org

| Catalyst System | Substrate Type | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| H₂SO₄ or Triflic Acid | N-Tosylamidoalkene | Toluene, 100 °C | Forms pyrrolidines in excellent yields from simple precursors. | acs.org |

| Gold (Au) Catalyst | Aminoalkyne | CH₂Cl₂, room temp. | Allows for stereodivergent synthesis of substituted pyrrolidines. | rsc.org |

| I₂ / Et₃SiH | Unactivated Alkyne | Room temp. | A transition-metal-free method with high diastereoselectivity. | organic-chemistry.org |

| Engineered Cytochrome P411 | Alkyl Azide | Biocatalysis | Enzymatic intramolecular C(sp³)–H amination for chiral pyrrolidine synthesis. | nih.gov |

Ti-Mg Catalyzed Carbocyclization Reactions for Pyrrolidine Derivatives

A notable method for constructing the pyrrolidine skeleton involves the catalyzed carbocyclization of unsaturated amines. The combination of titanium(IV) isopropoxide (Ti(O-iPr)4) and ethylmagnesium bromide (EtMgBr) serves as an effective catalytic system for the regio- and stereoselective carbocyclization of N-allyl-substituted 2-alkynylamines with diethylzinc (B1219324) (Et2Zn). rsc.orgnih.gov This reaction proceeds to afford methylenepyrrolidine derivatives in high yields following hydrolysis or deuterolysis. rsc.orgnih.govresearchgate.net

The versatility of this Ti-Mg-catalyzed reaction is one of its key advantages. nih.govresearchgate.net It has been shown to be equally selective in various solvents, including dichloromethane, hexane, toluene, and diethyl ether. rsc.orgnih.gov Furthermore, the reaction demonstrates significant tolerance to a diverse array of substituents on the alkyne component, including aryl, alkyl, trimethylsilyl, methoxymethyl, and aminomethyl groups. rsc.orgnih.govresearchgate.net This tolerance allows for the synthesis of a wide range of functionalized pyrrolidine derivatives. The methodology has also been extended to the preparation of bis-pyrrolidine derivatives through the carbocyclization of bis-allylpropargyl amines. rsc.orgnih.gov When the organozinc intermediate from the cyclization is treated with iodine instead of being hydrolyzed, diiodinated pyrrolidin-2-ones are formed, showcasing further synthetic utility. researchgate.net

Table 1: Features of Ti-Mg Catalyzed Carbocyclization for Pyrrolidine Synthesis

| Feature | Description |

|---|---|

| Catalyst System | Ti(O-iPr)4 and EtMgBr |

| Reactants | N-allyl-substituted 2-alkynylamines and Et2Zn |

| Product | Methylenepyrrolidine derivatives |

| Selectivity | High regio- and stereoselectivity |

| Yields | Generally high |

| Solvent Tolerance | Effective in dichloromethane, hexane, toluene, diethyl ether. rsc.orgnih.gov |

| Substituent Tolerance | Tolerates aryl, alkyl, trimethylsilyl, methoxymethyl, and aminomethyl groups. rsc.orgnih.govresearchgate.net |

Copper-Catalyzed Intramolecular C(sp³)-H Amination for Pyrrolidines

Direct functionalization of otherwise inert C(sp³)-H bonds represents a highly efficient strategy in modern organic synthesis. Copper-catalyzed intramolecular C-H amination has emerged as a powerful tool for the construction of pyrrolidine rings. nih.govsemanticscholar.orgorganic-chemistry.org This approach enables the direct formation of a C-N bond by activating a C-H bond at a distal position, typically the δ-position, leading to the formation of a five-membered ring. semanticscholar.orgresearchgate.net

One prominent example is the Cu(I)/phosphoric acid catalyzed intramolecular radical amination of tertiary C(sp³)-H bonds found in N-chlorosulfonamides. sustech.edu.cn This reaction provides an effective route to pyrrolidine structures that contain an α-quaternary stereocenter, with over 20 examples achieving yields of up to 94%. sustech.edu.cn Mechanistic studies indicate that the process involves an intramolecular 1,5-hydrogen atom transfer (1,5-HAT), which forms a key tertiary C-centered radical, followed by the C-N bond-forming step. sustech.edu.cn The development of an enantioselective version using a chiral phosphoric acid catalyst has also been disclosed, affording chiral products with significant enantiomeric excess. sustech.edu.cn

Similarly, copper complexes featuring tris(pyrazolyl)borate (Tpx) ligands have been used as precatalysts for the intramolecular C-H amination of N-fluoride amides, successfully synthesizing both pyrrolidines and piperidines. nih.govacs.org These methods highlight the utility of copper catalysis in transforming unactivated C-H bonds into valuable nitrogen-containing heterocycles under mild conditions. organic-chemistry.orgsustech.edu.cn

Table 2: Examples of Copper-Catalyzed Intramolecular C(sp³)-H Amination

| Catalyst System | Substrate Type | Product Type | Reported Yields |

|---|---|---|---|

| Cu(I) / Phosphoric Acid | N-chlorosulfonamide with tertiary C(sp³)-H | α-Quaternary Pyrrolidine | Up to 94% sustech.edu.cn |

| [TpxCuL] complexes | N-fluoride amides | Pyrrolidines and Piperidines | Good yields nih.govacs.org |

Nucleophilic Substitution and Addition Reactions in Derivatization

Nucleophilic Acyl Substitution in N-Acylpyrrolidine Chemistry

Nucleophilic acyl substitution is a fundamental reaction for the synthesis and modification of carboxylic acid derivatives, including N-acylpyrrolidines like this compound. masterorganicchemistry.com The reaction mechanism is not a direct displacement like an SN2 reaction but rather a two-step associative process known as addition-elimination. youtube.com In the first step, the nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com In the second step, the carbonyl pi bond is reformed, which is accompanied by the elimination of a leaving group. masterorganicchemistry.comyoutube.com

The feasibility and direction of a nucleophilic acyl substitution reaction are largely governed by the stability of the leaving group. khanacademy.org A general principle is that more reactive carboxylic acid derivatives can be converted into less reactive ones. chadsprep.com The order of reactivity is typically acyl chlorides > anhydrides > esters ≈ carboxylic acids > amides. This hierarchy is based on the ability of the substituent to act as a good leaving group. For instance, the chloride ion is an excellent leaving group, making acyl chlorides highly reactive, while the amide anion is a very poor leaving group, making amides the most stable and least reactive among the derivatives. The synthesis of this compound from 3-methylbenzoyl chloride and pyrrolidine is a classic example of this reaction, where the highly reactive acyl chloride is readily attacked by the pyrrolidine nucleophile, displacing the stable chloride anion.

Table 3: Relative Reactivity of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution

| Carboxylic Acid Derivative | Leaving Group | Basicity of Leaving Group | Reactivity |

|---|---|---|---|

| Acyl Chloride (RCOCl) | Cl⁻ | Very Weak Base | Highest |

| Acid Anhydride (RCOOCOR) | RCOO⁻ | Weak Base | High |

| Ester (RCOOR') | R'O⁻ | Strong Base | Moderate |

Michael-Type Additions for Pyrrolidine Functionalization

The Michael addition, or more specifically the aza-Michael addition, is a powerful C-N bond-forming reaction used for the functionalization of pyrrolidine derivatives. frontiersin.orgrsc.org This reaction involves the conjugate addition of a nitrogen nucleophile, such as pyrrolidine or a derivative, to an α,β-unsaturated carbonyl compound. researchgate.net

This methodology can be applied in several ways. In one approach, the pyrrolidine nitrogen itself acts as the nucleophile to functionalize the ring system. A notable application is the cascade aza-Michael addition-cyclization reaction, where the addition of a primary amine to a molecule like itaconic acid is followed by an intramolecular cyclization to form a stable N-substituted pyrrolidone ring. frontiersin.org

Alternatively, chiral pyrrolidine derivatives are widely used as organocatalysts to promote asymmetric Michael additions. rsc.orgnih.gov These bifunctional catalysts, often derived from proline, activate the reactants and control the stereochemical outcome of the reaction. rsc.org For example, novel pyrrolidine-based organocatalysts have been synthesized and shown to be highly efficient in the asymmetric Michael addition of aldehydes and ketones to nitroolefins, yielding products with high diastereoselectivity (up to 98:2 dr) and enantioselectivity (up to 99% ee). rsc.org

Table 4: Asymmetric Michael Addition of Ketones to Nitroolefins Using a Pyrrolidine-Based Organocatalyst

| Ketone | Nitroolefin | dr (syn/anti) | ee (%) (syn) | Yield (%) |

|---|---|---|---|---|

| Cyclohexanone | trans-β-nitrostyrene | 98:2 | 99 | 99 |

| Cyclopentanone | trans-β-nitrostyrene | 95:5 | 98 | 98 |

| Acetone | trans-β-nitrostyrene | 90:10 | 95 | 99 |

| Propiophenone | trans-β-nitrostyrene | 92:8 | 96 | 95 |

(Data is representative of findings reported in the literature for pyrrolidine-based organocatalysts rsc.orgnih.gov)

Multi-Component Reactions (MCRs) for Complex Pyrrolidine Architectures

1,3-Dipolar Cycloaddition Reactions in Pyrrolidine Synthesis

The 1,3-dipolar cycloaddition is a powerful and highly versatile reaction for constructing five-membered heterocyclic rings, making it one of the most important methods for the synthesis of the pyrrolidine core. rsc.orgwikipedia.org The reaction typically involves the concerted [3+2] cycloaddition between a 1,3-dipole and a dipolarophile (usually an alkene or alkyne). wikipedia.org For pyrrolidine synthesis, the most common 1,3-dipole is an azomethine ylide. rsc.orgacs.org

Azomethine ylides are often generated in situ and react readily with a wide range of alkenes to produce structurally diverse and densely substituted pyrrolidines. acs.org This method is particularly valuable because it can generate multiple stereogenic centers in a single, stereocontrolled step. acs.org The catalytic asymmetric version of this reaction has been extensively studied and allows for the synthesis of enantiomerically enriched pyrrolidines, which are privileged structures in medicinal chemistry and organocatalysis. rsc.org

The power of this reaction is further enhanced in multi-component formats. mdpi.com For instance, a three-component reaction between an isatin (B1672199), an α-amino acid (like proline), and a dipolarophile (such as a maleimide) generates an azomethine ylide intermediate that undergoes cycloaddition to furnish complex spiro-pyrrolidinyl dispirooxindoles. mdpi.comfrontiersin.org These reactions often proceed with excellent yields (76-95%) and high diastereoselectivities (>99:1 dr), providing rapid access to complex molecular architectures from simple starting materials. mdpi.com

Table 5: Three-Component 1,3-Dipolar Cycloaddition for Spiro-pyrrolidinyl Dispirooxindole Synthesis

| Isatin | α-Amino Acid | Dipolarophile | dr | Yield (%) |

|---|---|---|---|---|

| Isatin | L-proline | N-phenylmaleimide | >99:1 | 95 |

| 6-Bromoisatin | L-proline | N-ethylmaleimide | >99:1 | 94 |

| 5,7-Dimethylisatin | Sarcosine | N-methylmaleimide | 95:5 | 88 |

| Isatin | Thioproline | N-phenylmaleimide | >99:1 | 92 |

(Data is representative of findings reported for this type of multi-component reaction mdpi.com)

Strategies for Spiropyrrolidine and Pyrrolizidine (B1209537) Framework Construction

The construction of fused and spirocyclic pyrrolidine systems, such as pyrrolizidines and spiropyrrolidines, represents a significant synthetic challenge. These complex architectures are prevalent in various biologically active alkaloids and have prompted the development of specialized synthetic strategies. nih.gov

A primary method for constructing these frameworks is the [3+2] cycloaddition reaction, particularly the 1,3-dipolar cycloaddition of azomethine ylides. rsc.orgtandfonline.com This reaction class has been successfully applied to the synthesis of spiropyrrolidine-based heterocycles. For instance, the three-component [3+2] cycloaddition involving substituted isatins is a well-established route. tandfonline.com One specific application involves the reaction of isatin and glycine (B1666218) methyl ester chloride to generate an azomethine ylide intermediate in situ. This intermediate is then trapped by a dipolarophile, such as (Z)-5-arylidine-2-thioxothiazolidin-4-ones, in the presence of a base like triethylamine (B128534) (Et₃N) to yield rhodanine-substituted spirooxindole pyrrolidine derivatives. tandfonline.com

Another strategy involves the use of microwave irradiation to accelerate the synthesis of pyrrolidine-based compounds. A notable example is the reaction between aromatic aldehydes, glycine esters, and maleimides, which proceeds via an intermediate that undergoes a subsequent intramolecular cycloaddition with a dipolarophile in the presence of trifluoroacetic acid (TFA) to furnish the desired complex pyrrolidine hybrids. tandfonline.com

Recent advancements have also demonstrated the synthesis of pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton through a photo-promoted ring contraction of pyridines with silylborane. nih.gov This method proceeds through a vinylazomethine ylide intermediate and offers a rapid route to functionalized pyrrolidines from readily available starting materials. nih.gov

Asymmetric Synthesis and Stereocontrol in Pyrrolidine Derivatives

Achieving stereocontrol in the synthesis of substituted pyrrolidines is crucial, as the biological activity of these compounds is often highly dependent on their stereochemistry. Asymmetric synthesis, which allows for the selective formation of a single enantiomer or diastereomer, is therefore of paramount importance.

The development of chiral catalysts for the enantioselective synthesis of pyrrolidines has been a major driver of progress in the field. These catalysts create a chiral environment that directs the formation of one enantiomer over the other.

Organocatalysis: Chiral pyrrolidine-based organocatalysts, such as proline and its derivatives, are highly effective in promoting a variety of enantioselective transformations. mdpi.comunibo.it For example, (S)-α,α-diphenyl-2-pyrrolidinemethanol has been used as an organocatalyst in a multicomponent approach involving a cross-aldol reaction of ethyl glyoxylate (B1226380) with aldehydes, followed by cyclization with a substituted amine to produce highly functionalized pyrrolidines. tandfonline.com Modifications to the pyrrolidine catalyst structure, such as the introduction of thiourea (B124793) groups or additional stereocenters, have been explored to optimize efficiency and selectivity in various reactions, including aldol (B89426) and Michael reactions. mdpi.comrsc.org

Metal Catalysis: Chiral metal complexes are also powerful tools for enantioselective pyrrolidine synthesis. Gold(I) complexes featuring chiral ligands with a C2-symmetric 2,5-diarylpyrrolidine scaffold have been developed for intramolecular [4+2] cycloadditions and atroposelective synthesis of 2-arylindoles. nih.gov Similarly, chiral iridacycle complexes have been shown to catalyze the annulation of racemic diols and primary amines to provide enantioenriched pyrrolidines. organic-chemistry.org The versatility of metal catalysis is further demonstrated by catalyst-tuned hydroalkylation reactions of 3-pyrrolines, where a Cobalt (Co) catalyst yields C2-alkylated pyrrolidines and a Nickel (Ni) catalyst provides C3-alkylated products with high enantioselectivity. organic-chemistry.org

Biocatalysis: An emerging frontier is the use of enzymes as catalysts. Through directed evolution, a cytochrome P411 variant was engineered to catalyze the intramolecular C(sp³)–H amination of organic azides, enabling the construction of chiral pyrrolidine derivatives with high enantioselectivity via alkyl nitrene insertion. acs.org

Below is a table summarizing the performance of selected chiral catalysts in enantioselective pyrrolidine synthesis.

| Catalyst Type | Reaction | Substrate(s) | Catalyst | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

| Biocatalyst | Intramolecular C-H Amination | Organic Azides | Evolved Cytochrome P411 | Up to 99:1 er | acs.org |

| Organocatalyst | Michael Addition | Nitroalkenes and Aldehydes | Chiral Anthranilic Pyrrolidine | High Stereoselectivity | rsc.org |

| Metal Catalyst (Gold) | Intramolecular [4+2] Cycloaddition | Arylalkynes with Alkenes | Chiral Gold(I) Complex | High Enantioselectivity | nih.gov |

| Metal Catalyst (Iridium) | Borrowing Hydrogen Annulation | Racemic Diols and Primary Amines | Chiral Iridacycle Complex | High Enantioselectivity | organic-chemistry.org |

When multiple stereocenters are present in the pyrrolidine ring, controlling their relative configuration (diastereoselectivity) becomes critical.

One effective strategy is the [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides. acs.org The use of a silver carbonate (Ag₂CO₃) catalyst allows for the synthesis of densely substituted proline derivatives with up to four stereogenic centers. The chiral sulfinyl group on the azadiene effectively directs the stereochemical outcome, leading to the formation of the (2S,3R,4S,5R) absolute configuration in the final pyrrolidine product with excellent diastereoselectivity. acs.org

Copper-promoted intramolecular aminooxygenation of alkenes is another powerful method for diastereoselective pyrrolidine synthesis. nih.gov The stereochemical outcome can be controlled by the substitution pattern on the alkene substrate. For example, α-substituted 4-pentenyl sulfonamides overwhelmingly favor the formation of 2,5-cis-pyrrolidines with a diastereomeric ratio (dr) greater than 20:1. In contrast, γ-substituted substrates lead to 2,3-trans pyrrolidine products with moderate selectivity (ca. 3:1 dr). nih.gov

Furthermore, three-component reactions catalyzed by Lewis acids provide a direct route to substituted pyrrolidines. The Ytterbium triflate (Yb(OTf)₃) catalyzed reaction of aldehydes, amines, and 1,1-cyclopropanediesters generates pyrrolidines with high diastereoselectivity, favoring a cis relationship between the substituents at the 2- and 5-positions. organic-chemistry.org The stereoselectivity in these reactions is often controlled by conformational factors in the transition state. nih.gov

The synthesis of trans-1,3,4-trisubstituted pyrrolidines has been accomplished via a boric acid-catalyzed 1,3-dipolar cycloaddition of an N-benzylazomethine ylide with methyl ferulate, demonstrating another approach to achieving specific diastereomeric outcomes. rsc.org

The table below provides examples of diastereoselective pyrrolidine syntheses.

| Reaction Method | Catalyst / Reagent | Substrate Features | Major Diastereomer | Diastereomeric Ratio (dr) | Reference |

| [3+2] Cycloaddition | Ag₂CO₃ | Chiral N-tert-butanesulfinylazadiene | (2S,3R,4S,5R) | High | acs.org |

| Intramolecular Aminooxygenation | Copper(II) | α-Substituted 4-pentenyl sulfonamide | 2,5-cis | >20:1 | nih.gov |

| Three-Component Reaction | Yb(OTf)₃ | Aldehydes, Amines, 1,1-Cyclopropanediesters | 2,5-cis | High | organic-chemistry.org |

| 1,3-Dipolar Cycloaddition | Boric Acid | N-benzylazomethine ylide, Methyl ferulate | trans | Not specified | rsc.org |

Reaction Mechanisms and Chemical Reactivity of 1 3 Methylbenzoyl Pyrrolidine

Investigation of Reaction Pathways and Intermediates

Understanding the pathways and transient species involved in the reactions of 1-(3-Methylbenzoyl)pyrrolidine is fundamental to controlling its chemical transformations.

The most direct synthetic route to this compound involves the nucleophilic acyl substitution (acylation) of pyrrolidine (B122466) with 3-methylbenzoyl chloride. This reaction typically proceeds under basic conditions, where a base such as triethylamine (B128534) is used to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. A key step in this mechanism is the nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses to form the final amide product. unito.it

More advanced synthetic transformations offer deeper mechanistic insights. For instance, N-aroyl pyrrolidines, analogous to this compound, can undergo a photoredox-catalyzed reductive ring-opening. A plausible mechanism for this transformation involves the initial formation of a complex between the pyrrolidine and a Lewis acid, followed by a single-electron transfer (SET) from an excited-state photoredox catalyst. This generates an aminoketyl radical intermediate, which subsequently undergoes β-scission to open the pyrrolidine ring. acs.org

Furthermore, the pyrrolidine ring itself can be functionalized. C-H activation, often achieved with palladium catalysts, allows for the introduction of new substituents, such as aryl or vinyl groups, onto the ring, demonstrating the potential for late-stage modification of the core structure. vulcanchem.com Another mechanistic pathway involves the use of phosphonium (B103445) reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which can activate carbonyl oxygens in related systems to form phosphonium intermediates. These intermediates are highly reactive towards nucleophiles, enabling the formation of N-functionalized derivatives. researchgate.net

The choice of catalysts and reagents is paramount in directing the outcome and selectivity of reactions involving this compound and its precursors.

In the standard acylation synthesis, the selection of the base (e.g., triethylamine or N,N-diisopropylethylamine) and solvent (e.g., tetrahydrofuran (B95107) or dichloromethane) is crucial for ensuring complete conversion and minimizing side reactions.

For more complex transformations, catalysts play a highly specific role. Palladium catalysts, for example, are instrumental in mediating C-H activation reactions, enabling regioselective functionalization of the pyrrolidine ring. vulcanchem.com In photoredox-catalyzed reactions, the combination of a Lewis acid (e.g., Zn(OTf)₂) and a photoredox catalyst (e.g., an iridium complex) is essential. The Lewis acid activates the N-acylpyrrolidine for single-electron transfer, while the photoredox catalyst facilitates the electron transfer process upon irradiation with light, leading to selective C-N bond cleavage. acs.org The electronic nature of the benzoyl substituent can also influence reactivity in these systems; electron-rich or neutral aroyl groups are often well-tolerated, while highly electron-deficient groups may inhibit the reaction. acs.org

In reactions designed to form the pyrrolidine ring through cyclization, the catalyst dictates the reaction pathway. For example, titanium-catalyzed carbocyclization of specific amine precursors provides a plausible, though not explicitly documented, route to related pyrrolidine structures. vulcanchem.com

Table 1: Role of Selected Catalysts and Reagents in Pyrrolidine Chemistry

| Catalyst/Reagent | Reaction Type | Role | Source |

|---|---|---|---|

| Triethylamine (TEA) | Acylation | Base; neutralizes HCl byproduct to drive reaction completion. | |

| Palladium (Pd) Catalysts | C-H Activation | Enables regioselective introduction of new functional groups on the pyrrolidine ring. | vulcanchem.com |

| Iridium (Ir) Photoredox Catalyst & Zn(OTf)₂ | Reductive Ring-Opening | Ir catalyst facilitates single-electron transfer; Lewis acid (Zn) activates the substrate. | acs.org |

| Titanium (Ti) Catalysts | Carbocyclization | Catalyzes cyclization of precursors to form the pyrrolidine core. | vulcanchem.com |

| PyBOP | Nucleophilic Substitution | Activates carbonyl groups by forming highly reactive phosphonium intermediates. | researchgate.net |

Kinetic Studies of Chemical Reactions

Kinetic analysis provides quantitative data on reaction rates and helps to elucidate the underlying mechanisms, particularly by identifying the slowest, rate-controlling steps.

While specific kinetic data for this compound is not extensively documented, studies on analogous reactions that form pyrrolidines are highly informative. A key example is the formation of pyrrolidine derivatives through the reductive cyclization of enamides, a process initiated by hydrogen atom transfer (HAT). acs.org

The rate constants (kH) for HAT from a hydrogen donor (like CpCr(CO)₃H) to various enamides can be determined experimentally. A common method involves monitoring the hydrogen/deuterium (H/D) exchange between the H-donor and a deuterated substrate using techniques like ¹H NMR spectroscopy. The observed pseudo-first-order rate constant (k_obs) is measured, and its linear dependence on the substrate concentration confirms second-order kinetics, allowing for the calculation of the second-order rate constant. acs.org

Studies on substituted enamides show that the structure of the hydrogen acceptor significantly influences the rate of HAT. For instance, vinyl enamides are excellent hydrogen atom acceptors, with reactivities comparable to styrene. Substituents on the enamide double bond have a profound effect: a methyl group on the incipient radical site decreases kH by a factor of approximately 4, whereas a methyl group on the carbon that accepts the hydrogen atom can slow the reaction by a factor of 380. acs.org These findings provide a framework for predicting reactivity in related HAT-initiated cyclizations. acs.org

Table 2: Rate Constants (kH) for Hydrogen Atom Transfer from CpCr(CO)₃H to Various Enamides at 300 K

| Enamide Substrate | Substituent Pattern | Rate Constant (kH) M⁻¹s⁻¹ | Relative Reactivity | Source |

|---|---|---|---|---|

| 1a | N-alkyl, terminal vinyl | 2.3 x 10⁻² | 1.0 | acs.org |

| 1b | N-phenyl, terminal vinyl | 1.4 x 10⁻² | 0.61 | acs.org |

| 1c | N-alkyl, methyl on incipient radical site | 6.0 x 10⁻³ | 0.26 | acs.org |

| 1d | N-alkyl, methyl on H-acceptor site | 6.0 x 10⁻⁵ | 0.0026 | acs.org |

Data is for analogous enamide systems that cyclize to form pyrrolidines. acs.org

In the context of pyrrolidine synthesis via the vanadium-promoted reductive cyclization of enamides, kinetic and computational studies have identified the initial hydrogen atom transfer (HAT) to the enamide as the rate-determining step. acs.org This is because radical cyclizations are typically very fast, making the initial formation of the carbon-centered radical the slowest part of the sequence. acs.org

For the primary synthesis of this compound via nucleophilic acyl substitution, the mechanism involves at least two key steps: formation of a tetrahedral intermediate and its subsequent collapse. unito.it Depending on the specific reactants and conditions, either the formation or the breakdown of this high-energy intermediate can be the rate-determining step. stackexchange.com

Stereochemical Outcomes of Reactions

Stereochemistry is a critical aspect of pyrrolidine chemistry, as the spatial arrangement of atoms can profoundly impact the properties of the final molecule. While this compound itself is achiral, reactions involving its synthesis or subsequent functionalization can introduce stereogenic centers, leading to specific stereochemical outcomes.

The synthesis of substituted pyrrolidines can be designed to be highly stereoselective. Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides, for example, represent a versatile method for producing enantiomerically enriched pyrrolidines. The choice of a chiral catalyst allows for control over the stereochemical pathway, making it possible to generate different stereoisomers from the same starting materials. rsc.org

If this compound were to be synthesized from a chiral precursor or if a chiral center were introduced on its pyrrolidine ring (for example, at the 2- or 3-position), the resulting molecule would exist as stereoisomers. vulcanchem.com In many biologically active pyrrolidine derivatives, the specific configuration (R or S) at a stereocenter is crucial for its interaction with biological targets like enzymes or receptors. vulcanchem.com Therefore, controlling the stereochemical outcome of reactions is a key focus in the synthesis of functionalized pyrrolidine scaffolds. nih.govresearchgate.net

Regioselectivity and Stereoselectivity in Pyrrolidine Formation

The formation of this compound, in its most direct synthesis via the acylation of pyrrolidine with 3-methylbenzoyl chloride, presents a straightforward reaction pathway where regioselectivity and stereoselectivity are not primary considerations. The reaction involves the nucleophilic attack of the secondary amine of the pyrrolidine ring on the electrophilic carbonyl carbon of the acyl chloride. As there is only one nucleophilic nitrogen atom in pyrrolidine, the acylation occurs exclusively at this position, rendering the concept of regioselectivity on the pyrrolidine ring moot. Similarly, in the absence of chiral centers on either reactant, stereoselectivity does not play a role.

However, the principles of regioselectivity and stereoselectivity become critical in more complex synthetic routes or when dealing with substituted precursors. These scenarios, while not the standard synthesis of the title compound, are crucial for understanding the broader chemical landscape of pyrrolidine derivatives.

Regioselectivity Considerations

Regioselectivity would be a pivotal factor in alternative synthetic strategies, such as those involving substituted pyrrolidines or the formation of the benzoyl moiety on a pre-existing N-arylpyrrolidine structure.

Acylation of Substituted Pyrrolidines: If the pyrrolidine ring bears other nucleophilic functional groups, the selectivity of the acylation process would be paramount. For instance, in a pyrrolidine derivative with a hydroxyl group, a competitive acylation between the amine and the hydroxyl group could occur. The outcome would be influenced by factors such as the relative nucleophilicity of the sites and the reaction conditions. The use of protecting groups or specific catalysts can be employed to direct the acylation to the desired position.

Friedel-Crafts Acylation: An alternative approach to a related structure could involve a Friedel-Crafts acylation. For example, the acylation of N-phenylpyrrolidine would aim to introduce an acyl group onto the phenyl ring. The inherent directing effects of the pyrrolidinyl group (ortho-, para-directing) and any other substituents on the aromatic ring would determine the regiochemical outcome of the reaction. The choice of Lewis acid catalyst can also influence the position of acylation.

Stereoselectivity in Pyrrolidine Ring Formation

While the direct acylation of pyrrolidine is not stereoselective, the formation of the pyrrolidine ring itself can be designed to proceed with a high degree of stereocontrol, which is a significant area of research in organic synthesis. mdpi.com Should the synthesis of a chiral analogue of this compound be desired, the stereochemistry would need to be established either by using a chiral starting material or by employing a stereoselective reaction.

Cyclization Reactions: The stereoselective synthesis of pyrrolidine derivatives can be achieved through various cyclization strategies. For example, the Yb(OTf)3 catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters can produce highly substituted pyrrolidines with a high degree of diastereoselectivity, favoring a cis relationship between substituents at the 2- and 5-positions. nih.govorganic-chemistry.org The diastereoselectivity in such reactions is often greater than 10:1. nih.gov

1,3-Dipolar Cycloaddition: The 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is a powerful method for constructing pyrrolidine rings with multiple stereocenters. mdpi.com The stereochemical outcome of these reactions can be controlled by the geometry of the dipole and dipolarophile, as well as the choice of catalyst, leading to either exo or endo products. mdpi.com

Palladium-Catalyzed Hydroarylation: The palladium-catalyzed hydroarylation of N-alkyl pyrrolines offers a route to 3-substituted pyrrolidines. chemrxiv.orgnih.gov The stereoelectronics of the system and the potential for chelation control can influence the stereochemical outcome of the addition to the pyrroline (B1223166) ring. chemrxiv.org

| Reaction Type | Key Features | Typical Diastereomeric Ratio (d.r.) | Reference |

| Three-Component Reaction (Aldehyde, Amine, Cyclopropanediester) | Yb(OTf)3 catalyzed; forms cis-2,5-disubstituted pyrrolidines. | >10:1 | nih.gov |

| 1,3-Dipolar Cycloaddition | Forms multiple stereocenters; outcome influenced by catalyst and reactants. | High stereoselectivity | mdpi.com |

| Palladium-Catalyzed Hydroarylation | Forms 3-aryl pyrrolidines from N-alkyl pyrrolines. | Dependent on substrate and catalyst | chemrxiv.orgnih.gov |

No Theoretical and Computational Chemistry Studies Found for this compound

Following a comprehensive search for scholarly articles and data, no specific theoretical and computational chemistry studies were found for the compound this compound. As a result, the requested article, which was to be structured around a detailed outline of computational chemistry analyses for this specific molecule, cannot be generated at this time.

The search included targeted queries for various computational methods related to this compound, such as:

Density Functional Theory (DFT) studies for molecular geometry and electronic structure.

Time-Dependent Density Functional Theory (TD-DFT) for spectroscopic predictions.

Ab initio calculations for mechanistic rationalization.

Computational modeling of reaction mechanisms, including Potential Energy Surface (PES) mapping and transition state analysis.

Theoretical and Computational Chemistry Studies of 1 3 Methylbenzoyl Pyrrolidine

Advanced Computational Techniques

Advanced computational methods provide deep insights into the dynamic nature, electronic structure, and reactivity of molecules. These techniques are crucial for building a comprehensive understanding of 1-(3-Methylbenzoyl)pyrrolidine's chemical behavior.

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can reveal the conformational landscape, intermolecular interactions, and dynamic properties of this compound in various environments.

MD simulations can be particularly insightful for understanding how this compound interacts with biological macromolecules or how it behaves in different solvent environments. For instance, a simulation could track the conformational changes of the pyrrolidine (B122466) ring and the rotation around the amide bond, identifying the most stable conformations and the energy barriers between them. The use of classical force fields allows for the simulation of large systems over extended timescales, from nanoseconds to microseconds.

Illustrative Data from a Hypothetical Molecular Dynamics Simulation:

Below is a table representing the type of data that could be generated from an MD simulation of this compound in an aqueous solution. This data is for illustrative purposes to show the potential output of such a study.

| Simulation Parameter | Value | Description |

| Simulation Time | 100 ns | The total length of the simulation. |

| Temperature | 300 K | The temperature at which the simulation was run. |

| Pressure | 1 atm | The pressure at which the simulation was run. |

| RMSD of Backbone | 1.5 Å | Root Mean Square Deviation, indicating conformational stability. |

| Solvent Accessible Surface Area | 250 Ų | The area of the molecule accessible to the solvent. |

| Number of Hydrogen Bonds with Water | 3-5 | The range of hydrogen bonds formed with surrounding water molecules. |

This table is interactive and provides a simplified representation of potential MD simulation output.

Machine learning (ML) has become a transformative force in chemistry, enabling the prediction of molecular properties with high speed and accuracy. gu.senih.gov For this compound, ML models could be trained on large datasets of related molecules to predict a wide range of properties, such as solubility, toxicity, and receptor binding affinity. nih.gov These models learn the complex relationships between molecular structure and properties, often referred to as Quantitative Structure-Property Relationships (QSPR). nih.gov

Various ML algorithms, including random forests, support vector machines, and deep neural networks, can be employed. gu.se The input for these models typically consists of molecular descriptors, which are numerical representations of a molecule's structure and physicochemical properties. Graph neural networks, a more recent development, can directly learn from the 2D or 3D graph structure of a molecule, potentially capturing more nuanced structural information. gu.se

Illustrative Data from a Hypothetical Machine Learning Property Prediction:

The following table illustrates the potential output of a machine learning model trained to predict various properties of this compound. The predicted values are for demonstrative purposes.

| Property | Predicted Value | Model Used | Confidence Score |

| Aqueous Solubility (logS) | -2.5 | Random Forest | 0.85 |

| Blood-Brain Barrier Permeability | High | Gradient Boosting | 0.92 |

| hERG Inhibition Probability | 0.15 | Deep Neural Network | 0.78 |

| Metabolic Stability (t½ in min) | 45 | Support Vector Machine | 0.81 |

This interactive table showcases hypothetical predictions from various machine learning models.

Conceptual Density Functional Theory (DFT) provides a framework for understanding chemical reactivity through various descriptors derived from the electron density. Spin-polarized conceptual DFT extends this framework to systems with unpaired electrons, such as radicals and excited states. nih.govnih.gov While this compound is a closed-shell molecule in its ground state, spin-polarized DFT could be applied to study its behavior in radical reactions or photochemical processes. nih.gov

For instance, if this compound were to undergo a reaction involving a radical species, spin-polarized DFT could predict the most likely sites of attack by analyzing the spin density distribution in the transition state. nih.gov Fukui functions and dual descriptors, adapted for spin-polarized systems, can provide detailed insights into the local reactivity and selectivity of the molecule. nih.gov These calculations can help rationalize and predict the outcomes of reactions involving open-shell species. nih.gov

Illustrative Data from a Hypothetical Spin-Polarized Conceptual DFT Calculation:

This table presents hypothetical spin-polarized Fukui function values for the radical cation of this compound, indicating the susceptibility of different atomic sites to nucleophilic attack.

| Atomic Site | f+ (Spin α) | f+ (Spin β) | Interpretation |

| Carbonyl Carbon | 0.12 | 0.05 | High susceptibility to nucleophilic attack. |

| Aromatic C3 (with methyl) | 0.08 | 0.03 | Moderate susceptibility. |

| Pyrrolidine Nitrogen | 0.04 | 0.01 | Lower susceptibility. |

| Aromatic C1 (ipso to carbonyl) | 0.02 | 0.01 | Low susceptibility. |

This interactive table illustrates the type of local reactivity data that can be obtained from spin-polarized conceptual DFT.

Correlation between Theoretical and Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, a robust computational study would involve correlating calculated properties with experimentally determined values. This correlation serves to validate the computational methodology and provides confidence in the predictive power of the models.

For example, the calculated vibrational frequencies from a DFT study could be compared with an experimental infrared (IR) spectrum. A good agreement between the predicted and observed peaks would support the accuracy of the calculated geometry and electronic structure. Similarly, calculated NMR chemical shifts can be correlated with experimental NMR spectra to aid in peak assignment and structural elucidation. In molecular modeling studies, a good correlation between computationally predicted binding energies and experimentally measured affinities for a series of related compounds can validate a docking protocol. researchgate.net

Illustrative Correlation of Theoretical and Experimental Data:

The following table provides a hypothetical comparison between calculated and experimental data for this compound to illustrate the validation process.

| Property | Theoretical Value | Experimental Value | Method of Calculation |

| C=O Stretch Freq. (cm⁻¹) | 1645 | 1630 | DFT (B3LYP/6-31G*) |

| ¹H NMR Shift (ipso-H, aromatic) | 7.8 ppm | 7.6 ppm | GIAO-DFT |

| Dipole Moment (Debye) | 3.5 D | 3.3 D | DFT (ωB97X-D/def2-TZVP) |

| Rotational Barrier (kcal/mol) | 12.5 | 11.8 | MP2/cc-pVTZ |

This interactive table demonstrates how theoretical predictions are compared against experimental measurements to validate computational models.

By integrating these advanced computational techniques and rigorously correlating their outputs with experimental results, a detailed and reliable understanding of the chemical nature of this compound can be achieved.

Catalytic Applications of Pyrrolidine Derived Systems

Organocatalysis Utilizing Pyrrolidine (B122466) Scaffolds

Chiral pyrrolidines have become central to organocatalysis, promoting a wide range of chemical transformations in an environmentally friendly, metal-free manner. nih.gov The efficacy of these catalysts stems from their specific structural and substitution patterns, which dictate the mode of substrate activation and thereby control the stereochemical outcome of the reaction. mdpi.com

The five-membered secondary amine structure of pyrrolidine is a privileged motif in aminocatalysis. beilstein-journals.org Seminal work in the field established natural amino acids like proline as effective catalysts for direct asymmetric aldol (B89426) reactions. nih.govmdpi.com Building on this, highly efficient organocatalysts such as diarylprolinol silyl (B83357) ethers have been developed for various transformations. mdpi.combeilstein-journals.org

The stereochemical control exerted by these catalysts often arises from their ability to form key intermediates, such as enamines or iminium ions, which then react with substrates. The catalyst's chiral environment directs the approach of the substrate, leading to high enantioselectivity. mdpi.com For instance, a novel chiral spiro-pyrrolidine silyl ether organocatalyst was designed for the asymmetric Michael addition to construct all-carbon quaternary centers, achieving up to 99% enantiomeric excess (ee). rsc.org

Research has shown that C₂-symmetrical 2,5-disubstituted pyrrolidines are particularly important scaffolds in both organocatalysis and metal catalysis. nih.govacs.org These structures have been utilized as chiral auxiliaries and aminocatalysts that can achieve high enantioselectivities. nih.gov The synthesis of these crucial derivatives can be accomplished through various stereoselective strategies, including those leveraging the chiral pool and catalytic asymmetric C–H insertion reactions. nih.govacs.org

| Catalyst Type | Reaction | Key Findings | Enantiomeric Excess (ee) |

|---|---|---|---|

| Spiro-pyrrolidine silyl ether | Michael Addition | Construction of all-carbon quaternary centers. rsc.org | Up to 99% rsc.org |

| Diarylprolinol silyl ethers | General Aminocatalysis | Highly efficient for a wide variety of chemical transformations. beilstein-journals.orgacs.org | High enantioselectivities reported. acs.org |

| (R)-glyceraldehyde acetonide derived pyrrolidines | Michael addition of aldehydes to nitroolefins | Effective organocatalysts, with stereochemistry of the product dependent on the catalyst's configuration. beilstein-journals.org | Up to 85% beilstein-journals.org |

A significant advancement in pyrrolidine organocatalysis is the development of bifunctional catalysts. These catalysts possess two distinct functional groups that work in concert to activate both the nucleophile and the electrophile in a reaction. nih.gov Typically, a chiral pyrrolidine unit acts as the amine catalyst to form an enamine intermediate, while a second functional group, such as a hydrogen-bond donor (e.g., amide, sulfonamide, or hydroxyl group), activates the electrophile. nih.govmdpi.com

For example, pyrrolidinyl-camphor-containing bifunctional organocatalysts were designed to synergistically activate reacting partners through both enamine formation and hydrogen bonding. nih.gov The rigid camphor (B46023) backbone serves as a stereocontrolling element. nih.gov Similarly, prolinamides incorporating a trifluoromethanesulfonamide (B151150) (-NHTf) group have been developed, where the NHTf group acts as a potent hydrogen-bond donor, leading to superior results in Michael addition reactions. nih.gov The optimal distance between the secondary amine of the pyrrolidine and the hydrogen-bond donor is crucial for catalytic efficiency. nih.gov

Researchers have also designed powerful bifunctional 4-pyrrolidinopyridine (B150190) catalysts. These structures feature a chiral side arm on the pyrrolidine ring and a hydroxyl group, which are crucial for controlling enantioselectivity and diastereoselectivity through hydrogen bonding in reactions like the (3 + 2) cycloaddition of allylic N-ylides. acs.org

Interactions and Applications in Advanced Materials Science

Pyrrolidine (B122466) Derivatives as Building Blocks for Functional Materials

The versatility of the pyrrolidine ring makes it an attractive building block for the synthesis of a wide range of functional materials. mdpi.comresearchgate.net Its structural features can be systematically modified to control the resulting material's properties. For instance, the stereochemistry of substituents on the pyrrolidine ring can have a profound impact on the macroscopic properties of the material. This is particularly crucial in the development of chiral materials, where the enantiopure nature of the pyrrolidine precursor dictates the material's stereoselectivity. nih.gov

A notable application of pyrrolidine derivatives is in the creation of hybrid organic-inorganic materials. nih.gov By incorporating bis-silylated pyrrolidine units into a siliceous framework, researchers have synthesized chiral mesoporous hybrid materials. nih.gov These materials exhibit a homogeneous distribution of chiral active sites within a robust, porous architecture. The synthesis of these materials often involves a sol-gel methodology under mild conditions, which preserves the integrity of the chiral pyrrolidine fragments. nih.gov The resulting materials have shown excellent performance as asymmetric heterogeneous catalysts, for example, in enantioselective Michael additions. nih.gov

The textural properties of these hybrid materials, such as surface area and pore volume, can be influenced by the presence of the pyrrolidine moieties. While the incorporation of organic fragments can sometimes lead to a reduction in surface area compared to pure silica materials, it can also enhance the contribution of mesoporosity, which is beneficial for catalytic applications. nih.gov

Furthermore, pyrrolidine fragments have been integrated into mesoporous silica supports and polymeric frameworks to create active base hybrid organosilica materials. researchgate.net These materials have demonstrated high catalytic activity in various base-catalyzed C-C bond-forming reactions, such as Knoevenagel, Claisen-Schmidt, and Henry condensations. researchgate.net The combination of the basicity of the pyrrolidine nitrogen and the high accessibility of the active sites within the porous structure contributes to their efficiency as catalysts for the production of fine chemicals. researchgate.net The reusability and stability of these catalysts over multiple cycles highlight their potential for sustainable chemical processes. researchgate.net

| Material Type | Pyrrolidine Derivative Application | Key Features | Reference |

| Chiral Mesoporous Hybrid Material | Asymmetric heterogeneous catalysis (Michael addition) | Homogeneous distribution of chiral moieties, mesoporous architecture | nih.gov |

| Hybrid Organosilica Material | Base-catalyzed condensation reactions | Strong base sites, high accessibility to active centers | researchgate.net |

Research in Organic Semiconductors and Electroluminescent Materials

The exploration of pyrrolidine derivatives extends into the realm of organic electronics, where their electronic and photophysical properties are of interest. While research specifically detailing the semiconductor or electroluminescent properties of 1-(3-Methylbenzoyl)pyrrolidine is not extensively documented, the broader class of pyrrolidine derivatives has shown promise in these areas.

For example, studies on bicyclic pyrrolidine derivatives have revealed their photoluminescent properties. repec.orgresearchgate.netresearchgate.net These compounds can exhibit high fluorescence quantum efficiencies in various solvents. repec.orgresearchgate.net The absorption and fluorescence spectra of these derivatives can be tuned by modifying their chemical structure and the solvent environment. researchgate.net For instance, some bicyclic pyrrolidine derivatives have shown high fluorescence in the blue region of the electromagnetic spectrum. researchgate.net The observed photophysical properties are attributed to the structural characteristics of the pyrrolidine derivatives. researchgate.net

The investigation into the optical properties of these compounds involves techniques such as UV-Vis absorption spectroscopy and spectrofluorophotometry to determine parameters like absorption maxima, fluorescence maxima, and fluorescence quantum yields. researchgate.net Such studies are crucial for identifying potential candidates for applications in optical and electronic devices.

| Pyrrolidine Derivative Type | Investigated Property | Key Findings | Reference |

| Bicyclic Pyrrolidine Derivatives | Photoluminescence | High fluorescence quantum efficiency, tunable emission | repec.orgresearchgate.net |

Integration into Novel Material Architectures

The integration of pyrrolidine derivatives into novel and complex material architectures is an expanding area of research, driven by the quest for materials with enhanced performance and new functionalities. One such application is in the development of anion exchange membranes (AEMs) for fuel cells.

Polymers containing pyrrolidinium cations have been investigated as ionomer binders in AEMs. mdpi.com The stability of these materials under the harsh alkaline conditions of a fuel cell is a critical factor. Research has shown that the stability of the pyrrolidinium cation is influenced by the nature of the substituent on the nitrogen atom. For instance, benzyl-substituted pyrrolidinium cations have shown susceptibility to degradation, whereas those with an alkyl chain, such as an N-methyl-1-heptylpyrrolidinium salt, exhibit greater stability. mdpi.com

The incorporation of pyrrolidine moieties can also affect the thermal properties of the polymer backbone. For example, the addition of pyrrolidine to a polyphenylene oxide (PPO) backbone has been observed to decrease the thermal degradation temperature, an important consideration for the operational window of AEM fuel cells. mdpi.com

The ability to functionalize the pyrrolidine ring allows for its incorporation into a variety of polymer backbones, including polystyrenes and polyaromatics, which are common choices for AEMs. mdpi.com The choice of the N-heterocyclic cation, including pyrrolidinium, is a key design parameter for tuning the properties of the resulting ionomer. mdpi.com

Environmental Fate and Degradation Studies of Pyrrolidine Based Compounds

Stability of Pyrrolidine (B122466) Derivatives under Environmental Conditions

The stability of pyrrolidine derivatives in the environment is a function of their susceptibility to various degradation processes, including hydrolysis, photolysis, and biodegradation. The inherent stability of the pyrrolidine ring, a saturated heterocycle, is considerable. wikipedia.org However, the functional groups attached to the ring can significantly alter the molecule's reactivity and persistence.

For instance, the amide linkage in N-acyl pyrrolidine derivatives, such as 1-(3-Methylbenzoyl)pyrrolidine, can be susceptible to hydrolysis. pharmacy180.com This process involves the cleavage of the amide bond, which can be catalyzed by acids or bases, leading to the formation of pyrrolidine and the corresponding carboxylic acid. pharmacy180.com The rate of hydrolysis is dependent on factors such as pH and temperature. While amides are generally more resistant to hydrolysis than esters, this pathway can be a significant degradation route under certain environmental conditions. pharmacy180.com

Computational studies on the stability of pyrrolidine-derived iminium ions have also been conducted, providing insights into their relative stability to hydrolysis. acs.org These studies help in understanding the persistence of charged intermediates that may form during degradation processes.

Some pyrrolidine derivatives, such as N-methylpyrrolidone (NMP), are reported to not be transformed by chemical hydrolysis in the environment but are readily biodegraded under aerobic conditions. nih.gov Studies on blends of 1-(2-hydroxyethyl)pyrrolidine [1-(2HE)PRLD] have also been conducted to assess their chemical stability under various conditions, including different oxygen concentrations and the presence of additives like iron. acs.orgnih.gov

Table 1: Factors Influencing the Stability of Pyrrolidine Derivatives

| Factor | Influence on Stability | Relevant Degradation Pathway |

|---|---|---|

| pH | Can catalyze the cleavage of amide bonds in N-acyl pyrrolidines. | Hydrolysis |

| Temperature | Affects the rate of chemical reactions, including hydrolysis. | Hydrolysis |

| Sunlight | Can induce photochemical degradation of susceptible compounds. | Photolysis |

| Microbial Activity | Plays a crucial role in the breakdown of the pyrrolidine ring and its derivatives. | Biodegradation |

| Oxygen Availability | Aerobic conditions generally favor biodegradation. | Biodegradation |

| Substituents | The nature and position of functional groups on the pyrrolidine ring determine susceptibility to degradation. | Various |

Biochemical and Chemical Degradation Pathways in Environmental Contextsnih.gov

The biodegradation of pyrrolidine and its derivatives is a key process in their environmental removal. Microbial consortia from various environmental sites have been shown to degrade pyrrolidine, particularly under denitrifying conditions where nitrate (B79036) is present. wikipedia.org In such anaerobic settings, pyrrolidine can serve as a source of carbon, nitrogen, and energy for microorganisms. wikipedia.org The degradation is coupled with the reduction of nitrate to nitrogen gas. wikipedia.org

For substituted pyrrolidines, the degradation pathways can be more complex. For example, the metabolism of N-methylpyrrolidone (NMP) in Alicycliphilus sp. strain BQ1 involves the hydrolytic cleavage of the C-N bond in the ring. nih.gov This is followed by deamination and oxidation reactions, ultimately producing succinate, which can enter the Krebs cycle. nih.gov

In the case of more complex pyrrolidine-containing compounds like pyrrolizidine (B1209537) alkaloids, metabolism in organisms primarily occurs in the liver. uva.es This involves enzymatic reactions such as hydrolysis by esterases and oxidation by cytochrome P450 enzymes. uva.es These processes can lead to the formation of various metabolites. uva.es While this occurs within organisms, it provides a model for the types of biochemical transformations that pyrrolidine structures can undergo.

Chemical degradation pathways, aside from hydrolysis, can include oxidation. pharmacy180.com Oxidative degradation can be initiated by reactive oxygen species in the environment. The specific products of oxidation will depend on the structure of the pyrrolidine derivative and the nature of the oxidant.

Table 2: Examples of Degradation Pathways for Pyrrolidine-Based Compounds

| Compound/Class | Degradation Pathway | Key Steps/Products | Environmental Context |

|---|---|---|---|

| Pyrrolidine | Anaerobic Biodegradation | Coupled with nitrate reduction; serves as carbon, nitrogen, and energy source. | Anoxic environments with nitrate |

| N-Methylpyrrolidone (NMP) | Aerobic Biodegradation | Hydrolytic ring cleavage, deamination, oxidation to succinate. | Aerobic soils and waters |

| N-Acyl Pyrrolidines | Hydrolysis | Cleavage of the amide bond to form pyrrolidine and a carboxylic acid. | Aqueous environments, pH-dependent |

| Pyrrolizidine Alkaloids | Metabolic (in vivo) | Enzymatic hydrolysis and oxidation in the liver. | Biological systems |

Analytical Methodologies for Detection of Degradation Products

The detection and quantification of pyrrolidine-based compounds and their degradation products in environmental matrices require sensitive and specific analytical methods. Chromatographic techniques are widely employed for this purpose. researchgate.net

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common methods used. researchgate.net HPLC is often preferred as it can analyze a wide range of compounds without the need for derivatization. researchgate.net When coupled with mass spectrometry (MS), such as in LC-MS, it provides a powerful tool for the identification and quantification of these compounds at trace levels. researchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity. mdpi.com

For the analysis of complex samples, a sample preparation step is often necessary to extract and concentrate the analytes and remove interfering substances from the matrix. researchgate.net Common sample preparation techniques include solvent extraction and solid-phase extraction (SPE). researchgate.net

The identification of unknown degradation products often involves the use of high-resolution mass spectrometry (HRMS) to determine the elemental composition of the molecules. By comparing the mass spectra of the parent compound and its degradation products, it is possible to elucidate the structure of the metabolites and the degradation pathways.

Table 3: Analytical Methods for Pyrrolidine Derivatives and Their Degradation Products

| Analytical Technique | Abbreviation | Common Application | Advantages |

|---|---|---|---|

| High-Performance Liquid Chromatography | HPLC | Separation and quantification of pyrrolidine derivatives. | Versatile, no derivatization needed for many compounds. researchgate.net |

| Gas Chromatography | GC | Analysis of volatile and semi-volatile pyrrolidine compounds. | High resolution for volatile compounds. |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Identification and quantification of compounds at low concentrations. | High sensitivity and selectivity. researchgate.netresearchgate.net |

| Solid-Phase Extraction | SPE | Sample clean-up and concentration prior to analysis. | Effective removal of matrix interferences. researchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.